7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Catalog No.
S548622
CAS No.
952648-77-0
M.F
C27H31NO10
M. Wt
529.54
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-...

CAS Number

952648-77-0

Product Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H31NO10

Molecular Weight

529.54

InChI

InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3

InChI Key

RGVRUQHYQSORBY-BNIQUPFFSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

GPX100; GPX 100; GPX-100; 13-deoxydoxorubicin.

Description

The exact mass of the compound 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is 529.1948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tumor Activity

Epirubicin's primary application lies in its ability to inhibit the growth and proliferation of cancer cells. Its mechanism of action involves two main processes:

  • DNA Intercalation: Epirubicin inserts itself between the base pairs of DNA strands, disrupting DNA replication and transcription CancerQuest: .
  • Topoisomerase Inhibition: Epirubicin inhibits enzymes called topoisomerases, which are essential for DNA unwinding during cell division. This further hinders DNA replication and leads to cell death [National Cancer Institute (.gov), ].

These combined effects make Epirubicin effective against a broad spectrum of cancers, including breast cancer, leukemia, lymphoma, and gastric cancer [American Cancer Society, ].

Ongoing Research

While Epirubicin is a well-established treatment, ongoing research is focused on improving its efficacy and reducing its side effects. Here are some areas of exploration:

  • Drug Delivery Systems: Developing new methods to deliver Epirubicin specifically to tumor cells can minimize damage to healthy tissues [National Cancer Institute (.gov), ].
  • Combination Therapy: Investigating the synergistic effects of combining Epirubicin with other chemotherapeutic agents or targeted therapies [National Cancer Institute (.gov), ].
  • Drug Resistance Mechanisms: Researching how cancer cells develop resistance to Epirubicin to develop strategies to overcome this challenge [National Cancer Institute (.gov), ].

Purity

>98%

XLogP3

2.3

Exact Mass

529.1948

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Slupe A, Williams B, Larson C, Lee LM, Primbs T, Bruesch AJ, Bjorklund C, Warner DL, Peloquin J, Shadle SE, Gambliel HA, Cusack BJ, Olson RD, Charlier HA Jr. Reduction of 13-deoxydoxorubicin and daunorubicinol anthraquinones by human carbonyl reductase. Cardiovasc Toxicol. 2005 Fall;5(4):365-76. PubMed PMID: 16382174.
2: Parikh S, de Lemos JA. Current therapeutic strategies in cardiac amyloidosis. Curr Treat Options Cardiovasc Med. 2005 Dec;7(6):443-8. PubMed PMID: 16283971.
3: Almeida MR, Gales L, Damas AM, Cardoso I, Saraiva MJ. Small transthyretin (TTR) ligands as possible therapeutic agents in TTR amyloidoses. Curr Drug Targets CNS Neurol Disord. 2005 Oct;4(5):587-96. Review. PubMed PMID: 16266291.
4: Efferth T, Oesch F. Oxidative stress response of tumor cells: microarray-based comparison between artemisinins and anthracyclines. Biochem Pharmacol. 2004 Jul 1;68(1):3-10. PubMed PMID: 15183112.
5: Cardoso I, Merlini G, Saraiva MJ. 4'-iodo-4'-deoxydoxorubicin and tetracyclines disrupt transthyretin amyloid fibrils in vitro producing noncytotoxic species: screening for TTR fibril disrupters. FASEB J. 2003 May;17(8):803-9. PubMed PMID: 12724338.
6: Gertz MA, Lacy MQ, Dispenzieri A, Cheson BD, Barlogie B, Kyle RA, Palladini G, Geyer SM, Merlini G. A multicenter phase II trial of 4'-iodo-4'deoxydoxorubicin (IDOX) in primary amyloidosis (AL). Amyloid. 2002 Mar;9(1):24-30. PubMed PMID: 12000194.
7: Gambliel HA, Burke BE, Cusack BJ, Walsh GM, Zhang YL, Mushlin PS, Olson RD. Doxorubicin and C-13 deoxydoxorubicin effects on ryanodine receptor gene expression. Biochem Biophys Res Commun. 2002 Mar 1;291(3):433-8. PubMed PMID: 11855807.
8: Sebastião MP, Merlini G, Saraiva MJ, Damas AM. The molecular interaction of 4'-iodo-4'-deoxydoxorubicin with Leu-55Pro transthyretin 'amyloid-like' oligomer leading to disaggregation. Biochem J. 2000 Oct 1;351(Pt 1):273-9. PubMed PMID: 10998371; PubMed Central PMCID: PMC1221359.
9: Findeis MA. Approaches to discovery and characterization of inhibitors of amyloid beta-peptide polymerization. Biochim Biophys Acta. 2000 Jul 26;1502(1):76-84. Review. PubMed PMID: 10899433.
10: Palha JA, Ballinari D, Amboldi N, Cardoso I, Fernandes R, Bellotti V, Merlini G, Saraiva MJ. 4'-Iodo-4'-deoxydoxorubicin disrupts the fibrillar structure of transthyretin amyloid. Am J Pathol. 2000 Jun;156(6):1919-25. PubMed PMID: 10854215; PubMed Central PMCID: PMC1850080.
11: Pérez Equiza E, Arguiñano JM, Gastearena J. Successful treatment of AA amyloidosis secondary to Hodgkin's disease with 4'-iodo-4'-deoxydoxorubicin. Haematologica. 1999 Jan;84(1):93-4. PubMed PMID: 10091401.
12: Merlini G, Anesi E, Garini P, Perfetti V, Obici L, Ascari E, Lechuga MH, Capri G, Gianni L. Treatment of AL amyloidosis with 4'-lodo-4'-deoxydoxorubicin: an update. Blood. 1999 Feb 1;93(3):1112-3. PubMed PMID: 10025983.

Explore Compound Types